molecular formula C19H28O2 B6311515 1,2-Bis(cyclohexyloxy)-4-methyl-benzene CAS No. 1369797-37-4

1,2-Bis(cyclohexyloxy)-4-methyl-benzene

Cat. No.: B6311515
CAS No.: 1369797-37-4
M. Wt: 288.4 g/mol
InChI Key: GMXHWVZAZLMXRA-UHFFFAOYSA-N
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Description

1,2-Bis(cyclohexyloxy)-4-methyl-benzene is an organic compound characterized by a benzene ring substituted with two cyclohexyloxy groups at the 1 and 2 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(cyclohexyloxy)-4-methyl-benzene typically involves the reaction of 1,2-dihydroxy-4-methylbenzene with cyclohexyl halides in the presence of a base. The reaction can be carried out under reflux conditions to ensure complete substitution of the hydroxyl groups with cyclohexyloxy groups. Common bases used in this reaction include potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(cyclohexyloxy)-4-methyl-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclohexanol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1,2-Bis(cyclohexyloxy)-4-methyl-benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(cyclohexyloxy)-4-methyl-benzene involves its interaction with various molecular targets. The cyclohexyloxy groups can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This can lead to changes in membrane fluidity and protein function, which are important in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-methylbenzene: Similar structure but with methoxy groups instead of cyclohexyloxy groups.

    1,2-Diethoxy-4-methylbenzene: Similar structure but with ethoxy groups instead of cyclohexyloxy groups.

Uniqueness

1,2-Bis(cyclohexyloxy)-4-methyl-benzene is unique due to the presence of cyclohexyloxy groups, which provide greater steric hindrance and lipophilicity compared to methoxy or ethoxy groups. This can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1,2-dicyclohexyloxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-15-12-13-18(20-16-8-4-2-5-9-16)19(14-15)21-17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXHWVZAZLMXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCCC2)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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